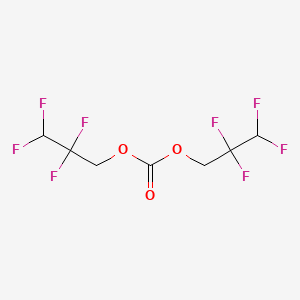

Bis(2,2,3,3-tetrafluoropropyl) Carbonate

Descripción general

Descripción

Bis(2,2,3,3-tetrafluoropropyl) Carbonate is a chemical compound with the molecular formula C7H6F8O3 . It has an average mass of 290.108 Da and a monoisotopic mass of 290.018921 Da .

Synthesis Analysis

The synthesis of Bis(2,2,3,3-tetrafluoropropyl) Carbonate can be achieved through the transesterification of commercial titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol, followed by in situ transesterification of mixed titanium (IV) alkoxides thus formed with diphenyl carbonate . This process can yield up to 60% of the desired product .Molecular Structure Analysis

The molecular structure of Bis(2,2,3,3-tetrafluoropropyl) Carbonate is represented by the formula C7H6F8O3 . More detailed structural information may be obtained through advanced spectroscopic techniques.Physical And Chemical Properties Analysis

Bis(2,2,3,3-tetrafluoropropyl) Carbonate has a molecular weight of 290.1080 . Detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, density, enthalpy, heat capacity, and viscosity can be found in the NIST/TRC Web Thermo Tables .Aplicaciones Científicas De Investigación

Transesterification Processes

- Bis(2,2,3,3-tetrafluoropropyl) carbonate has been found to play a significant role in transesterification processes. Semenova et al. (2019) demonstrated that transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol leads to the formation of bis(2,2,3,3-tetrafluoropropyl) carbonate. The study identified tetramethylammonium hydroxide as an effective catalyst in these processes, highlighting the compound's utility in organic synthesis (Semenova et al., 2019).

Polymer Chemistry

- In the field of polymer chemistry, bis(2,2,3,3-tetrafluoropropyl) carbonate is instrumental in creating specific polymeric materials. Ohtsuka and Terao (1981) used a related compound, 2,2,3,3-tetrafluoropropyl methacrylate, for preparing light-focusing plastic rods, demonstrating its importance in developing advanced optical materials (Ohtsuka & Terao, 1981).

Synthesis of Polyfluorinated Carbonates

- Another key application is in the synthesis of polyfluorinated carbonates. Semenova et al. (2020) explored transesterification processes involving commercial titanium(IV) alkoxides and 2,2,3,3-tetrafluoropropan-1-ol, which led to the formation of bis(2,2,3,3-tetrafluoropropyl) carbonate. This study adds to the understanding of how such compounds can be synthesized and utilized in various chemical applications (Semenova et al., 2020).

Electrolytes in Lithium-Ion Batteries

- The use of bis(2,2,3,3-tetrafluoropropyl) carbonate extends to the realm of energy storage, particularly in lithium-ion batteries. Zhu et al. (2015) synthesized a related compound, Bis(2,2,2-Trifluoroethyl) ethylphosphonate, as a flame retardant additive for lithium-ion batteries, showing the potential of similar compounds in enhancing battery safety and efficiency (Zhu et al., 2015).

Non-Isocyanate Polyurethane Synthesis

- Bis(2,2,3,3-tetrafluoropropyl) carbonate is also significant in the synthesis of non-isocyanate polyurethanes (NIPUs). Sheng et al. (2015) showed that bis(cyclic carbonate)s, including bis(2,2,3,3-tetrafluoropropyl) carbonate, could be prepared efficiently for the synthesis of NIPUs, offering an alternative to conventional toxic phosgene or isocyanates (Sheng et al., 2015).

Propiedades

IUPAC Name |

bis(2,2,3,3-tetrafluoropropyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F8O3/c8-3(9)6(12,13)1-17-5(16)18-2-7(14,15)4(10)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLHKDQLOUOMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,3,3-tetrafluoropropyl) Carbonate | |

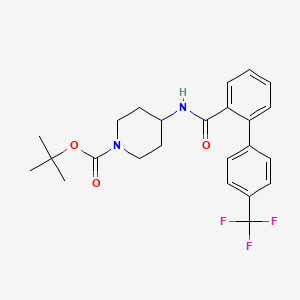

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)

![6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3039895.png)